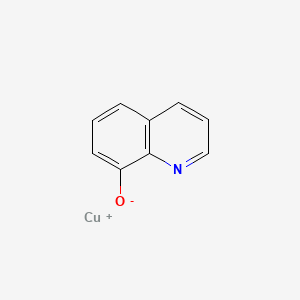
(8-Quinolinolato-N1,O8)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Quinolinolato-N1,O8)copper, also known as copper 8-quinolinolate, is a coordination compound where copper is chelated by 8-quinolinol. This compound is known for its stability and has been widely studied for its various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Quinolinolato-N1,O8)copper typically involves the reaction of copper salts with 8-quinolinol in an appropriate solvent. One common method is to dissolve copper(II) sulfate in water and then add 8-quinolinol dissolved in ethanol. The reaction mixture is stirred, and the product precipitates out as a solid, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (8-Quinolinolato-N1,O8)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different copper oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligand (8-quinolinol) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various ligands can be introduced in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
(8-Quinolinolato-N1,O8)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of antifouling paints and wood preservatives due to its biocidal properties.
作用機序
The mechanism by which (8-Quinolinolato-N1,O8)copper exerts its effects involves the interaction of the copper ion with biological molecules. The copper ion can generate reactive oxygen species, leading to oxidative stress in microbial cells, which results in cell death. In therapeutic applications, the compound may interact with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.
類似化合物との比較
- Copper 8-hydroxyquinolate
- Copper bis(8-quinolinolato)
- Copper oxinate
Comparison: (8-Quinolinolato-N1,O8)copper is unique due to its specific coordination with 8-quinolinol, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different stability, solubility, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
24559-43-1 |
|---|---|
分子式 |
C9H6CuNO |
分子量 |
207.70 g/mol |
IUPAC名 |
copper(1+);quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 |
InChIキー |
YXIMXYHPMWLZJQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


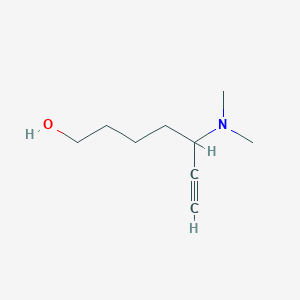
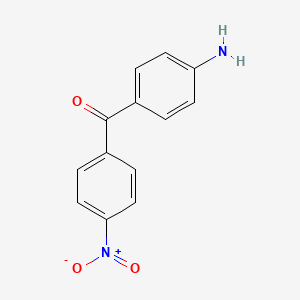
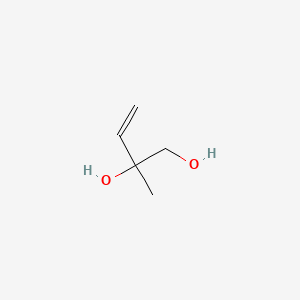


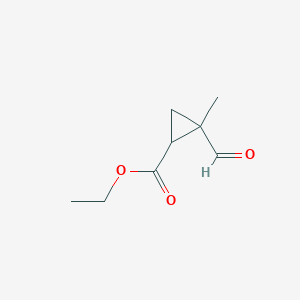

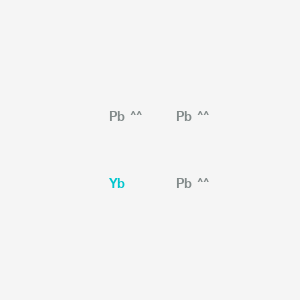
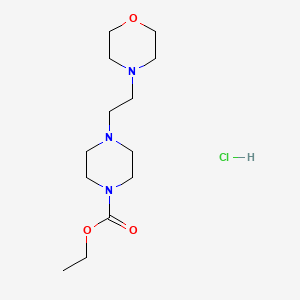
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)


![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
